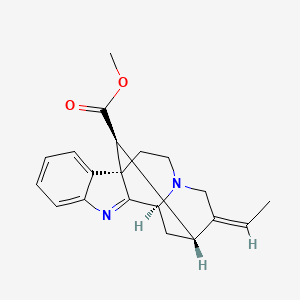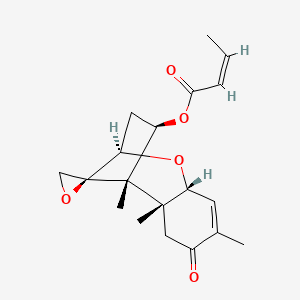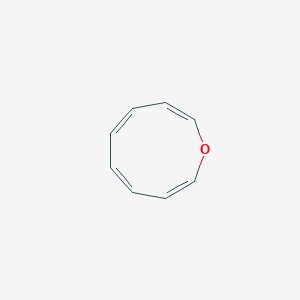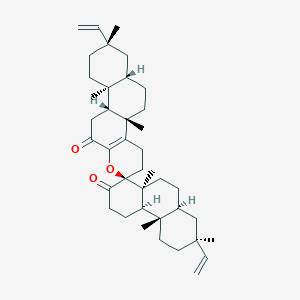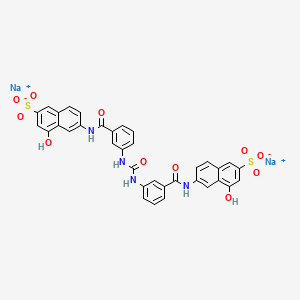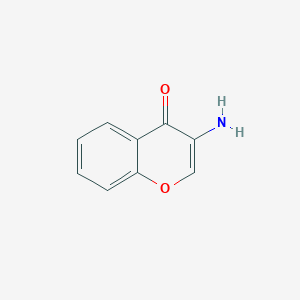
3-氨基-4H-香豆素
描述
3-Amino-4H-chromen-4-one, also known as 3-Amino-4H-chromen-4-one, is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机催化在合成中的应用
3-氨基-4H-香豆素衍生物已广泛应用于有机催化中。例如,邻苯二甲酰亚胺-N-氧自由基钾被用作有机催化剂,在水中合成各种2-氨基-4H-香豆素衍生物,突显了一种环保的方法 (Dekamin, Eslami, & Maleki, 2013)。同样,尿素已被用作有机催化剂,用于一锅法合成密集官能化的2-氨基-4H-吡喃和吡喃-环化杂环骨架 (Brahmachari & Banerjee, 2014)。
对映选择性合成
报道了使用N,N'-二氧化物-Zn(II)复合物等催化剂对2-氨基-4H-香豆素进行对映选择性合成。这种方法产生了对映富集的2-氨基-4H-香豆素衍生物,在药物化学中具有益处 (Chen et al., 2011)。
纳米催化
纳米催化剂如(CTA)3[SiW12]–Li+–MMT已用于高效一锅法合成2-氨基-4H-香豆素衍生物。这种方法以其环保性质和水作为溶剂的使用而著称 (Abbaspour-Gilandeh等,2016)。
密集官能化衍生物的合成
在药物发现领域,通过原子经济方法合成了密集官能化的4H-香豆素衍生物,表明了该化合物在开发药物中的潜力 (Boominathan et al., 2011)。
电合成应用
研究了使用2-氨基-4H-香豆素作为组分合成银纳米颗粒的电合成。这种应用表明了该化合物在纳米技术和材料科学中的潜力 (Maleki et al., 2017)。
磁性催化
功能化Fe3O4纳米颗粒与壳聚糖结合,作为一种新型磁性催化剂,已用于超声辐照下环保合成2-氨基-4H-香豆素。这种技术突显了该化合物在绿色化学应用中的实用性 (Safari & Javadian, 2015)。
未来方向
Due to the significant biological and pharmaceutical activities of chroman-4-one derivatives, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will help in the discovery of new drug candidates and in the advancement of medicinal chemistry.
作用机制
Target of Action
3-Amino-4H-chromen-4-one is a derivative of chroman-4-one, a significant structural entity that belongs to the class of oxygen-containing heterocycles . Chroman-4-one acts as a major building block in a large class of medicinal compounds . It has been found that chroman-4-one derivatives can inhibit the NOTCH1 signaling pathway, which plays a crucial role in various cancers .
Mode of Action
It is known that chroman-4-one derivatives can interact with the notch1 signaling pathway . This interaction can lead to the inhibition of this pathway, which is often overactive in various types of cancers .
Biochemical Pathways
The biochemical pathways affected by 3-Amino-4H-chromen-4-one are likely related to its interaction with the NOTCH1 signaling pathway . The NOTCH1 pathway is involved in cell proliferation and survival, and its inhibition can lead to the suppression of tumor growth . Furthermore, chroman-4-one derivatives have been found to exhibit anti-inflammatory and antioxidant activities , suggesting that they may also affect pathways related to inflammation and oxidative stress.
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of chroman-4-one derivatives are an important area of research . These properties can significantly impact the bioavailability of these compounds and their effectiveness as therapeutic agents .
Result of Action
The result of the action of 3-Amino-4H-chromen-4-one is likely related to its potential anticancer, anti-inflammatory, and antioxidant activities . By inhibiting the NOTCH1 signaling pathway, it may suppress tumor growth . Furthermore, its anti-inflammatory and antioxidant activities may help to mitigate the damage caused by inflammation and oxidative stress .
Action Environment
The action environment can significantly influence the efficacy and stability of 3-Amino-4H-chromen-4-one. Factors such as pH, temperature, and the presence of other molecules can affect its stability and its interaction with its targets
生化分析
Biochemical Properties
3-Amino-4H-chromen-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme tyrosinase, where 3-Amino-4H-chromen-4-one acts as an inhibitor, affecting melanin synthesis. Additionally, it has been shown to interact with proteins involved in oxidative stress responses, such as superoxide dismutase, enhancing its antioxidant properties .
Cellular Effects
The effects of 3-Amino-4H-chromen-4-one on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. In cancer cells, 3-Amino-4H-chromen-4-one induces apoptosis by activating caspase-dependent pathways and inhibiting the PI3K/Akt signaling pathway . Furthermore, it affects gene expression by modulating the activity of transcription factors such as NF-κB, leading to changes in cellular metabolism and immune responses .
Molecular Mechanism
At the molecular level, 3-Amino-4H-chromen-4-one exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. For instance, it has been shown to intercalate into DNA, disrupting the replication process and leading to cell cycle arrest . Additionally, 3-Amino-4H-chromen-4-one inhibits the activity of certain enzymes, such as topoisomerase, by binding to their active sites and preventing their catalytic function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-4H-chromen-4-one have been studied over different time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 3-Amino-4H-chromen-4-one can lead to sustained changes in cellular function, including alterations in cell cycle progression and increased oxidative stress .
Dosage Effects in Animal Models
The effects of 3-Amino-4H-chromen-4-one vary with different dosages in animal models. At low doses, it exhibits protective effects against oxidative stress and inflammation . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing adverse effects .
Metabolic Pathways
3-Amino-4H-chromen-4-one is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound also affects the activity of key metabolic enzymes, such as glucose-6-phosphate dehydrogenase, impacting cellular energy metabolism.
属性
IUPAC Name |
3-aminochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHXAUPSBBQGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482768 | |
| Record name | 3-AMINO-4H-CHROMEN-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59507-94-7 | |
| Record name | 3-AMINO-4H-CHROMEN-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


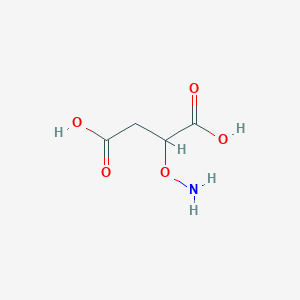
![11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1252816.png)
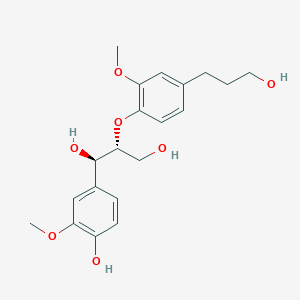
![4,7,7-Trimethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B1252823.png)
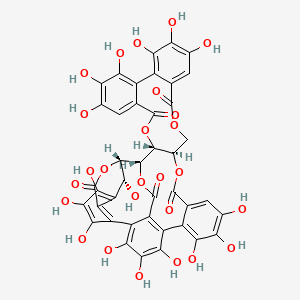
![(1R,3R,8R,12E,18E,20Z,24R,25S,26S)-17-(1-hydroxyethyl)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,22-dione](/img/structure/B1252825.png)
